molecular formula C21H15BrO4S B371379 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate CAS No. 298215-90-4

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate

Cat. No.: B371379
CAS No.: 298215-90-4
M. Wt: 443.3g/mol
InChI Key: KISDMIYGCXSOEN-NVNXTCNLSA-N
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Description

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate is an organic compound with a complex structure that includes both aromatic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol, which is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfonation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like 4-bromobenzenesulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the sulfonate group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phenylprop-1-en-1-yl group.

    Hydrolysis: The sulfonate ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while hydrolysis would produce the corresponding phenol and sulfonic acid derivatives.

Scientific Research Applications

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate exerts its effects involves its ability to interact with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylprop-1-en-1-yl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens like fluorine. This makes it a valuable reagent in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDMIYGCXSOEN-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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